epi-Avermectin B1a

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

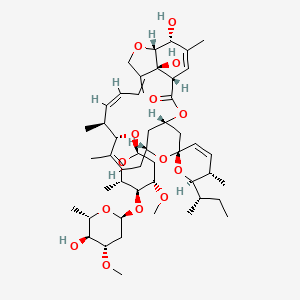

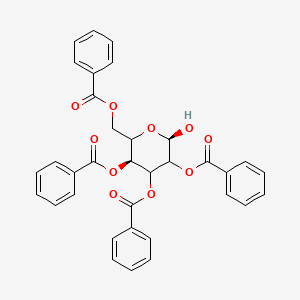

Epi-Avermectin B1a is a semi-synthetic derivative of the naturally occurring macrocyclic lactone, Avermectin B1a, which was originally isolated from the bacterium Streptomyces avermitilis. It is a potent insecticide and anthelmintic, and has been used to control a variety of insect pests, including mites, flies, and ticks. This compound has also been used in veterinary medicine to treat a variety of parasites, including roundworms, hookworms, and whipworms.

Scientific Research Applications

Anthelmintic Properties and Safety : "epi-Avermectin B1a" has been found to retain the full potency of its natural products but with increased safety. This makes it a potent agent against parasitic worms (Blizzard et al., 1992)(Blizzard et al., 1992).

Pharmacokinetics in Animals : Studies have shown that "this compound" is effective as a topical endectocide for cattle and has shown significant efficacy against a spectrum of nematode parasites in sheep (Shoop et al., 1996)(Shoop et al., 1996).

Neuromuscular Transmission Effects : It affects neuromuscular transmission in various organisms, such as the lobster, by reducing muscle membrane resistance and impacting postsynaptic potentials (Fritz et al., 1979)(Fritz et al., 1979).

Glutamate-Gated Chloride Channels : "this compound" has been shown to interact with glutamate-gated chloride channels in the model organism Caenorhabditis elegans, indicating its broader impact on invertebrate neurobiology (Cully et al., 1994)(Cully et al., 1994).

Biological Activity and Mechanism of Action : The compound has a broad spectrum of biological activity, impacting various parasites and affecting GABA receptors. It stimulates the release of γ-aminobutyric acid from brain synaptosomes and interacts with benzodiazepine receptors (Paul et al., 1980; Pong & Wang, 1980)(Paul et al., 1980)(Pong & Wang, 1980).

Industrial Production Improvements : Research has been conducted to improve the stability and safety of microbial metabolite production of "this compound" on an industrial scale using methods like heavy ion mutagenesis (Wang et al., 2018)(Wang et al., 2018).

Mechanism of Action

Target of Action

Epi-Avermectin B1a primarily targets glutamate-gated chloride channels . These channels play a crucial role in the transmission of signals in the nervous system of invertebrates .

Mode of Action

This compound interacts with its targets by binding to these chloride channels, causing an influx of chloride ions into the nerve cells . This influx leads to hyperpolarization of the nerve cell membranes, which inhibits the transmission of electrical impulses, thereby paralyzing the parasites .

Biochemical Pathways

The biosynthetic pathway of avermectins, including this compound, has been elucidated based on several experiments . These compounds are derived from polyketide and linked to a disaccharide of the methylated deoxysugar l-oleandrose . The biosynthesis involves various steps, including precursor-labeling studies, identification of intermediates produced by blocked mutants, and in vitro studies of enzymes involved in the avermectin biosynthesis .

Pharmacokinetics

Avermectins are generally administered through different routes such as topical, subcutaneous, and oral . Between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil .

Result of Action

The result of this compound’s action is the paralysis and eventual death of the parasites . It has been shown to have a strong insecticidal activity and a low level of side-effects on the host organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, when administered to livestock, a significant portion of the drug reaches the soil through feces . This can lead to contamination of the soil and potential effects on non-target organisms, such as plants and soil invertebrates . Therefore, the prudent use of avermectins is recommended to reduce negative effects on the environment .

Biochemical Analysis

Biochemical Properties

Epi-Avermectin B1a interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of biochemical reactions . The total titer of avermectins by shake flask fermentation is highly correlated with the this compound titer .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, providing a thorough explanation of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXIRBKKLTSOM-PKFJMREDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)